SID 7969543 mechanism of action
SID 7969543 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of SID 7969543
Introduction
SID 7969543 is a potent, selective, and cell-permeable small molecule inhibitor of Steroidogenic Factor-1 (SF-1), a key nuclear receptor encoded by the NR5A1 gene.[1][2] SF-1 is a master regulator of endocrine function, playing a critical role in the development and function of the adrenal glands and gonads, as well as in sex determination.[3][4] It functions as a transcription factor that, upon binding to specific DNA sequences, modulates the expression of genes essential for steroidogenesis.[5] Given the role of SF-1 in various physiological and pathological processes, including hormone-dependent cancers, its inhibitors, such as SID 7969543, are valuable chemical probes for research and potential therapeutic development.[2] This document provides a detailed overview of the mechanism of action of SID 7969543, supported by quantitative data, experimental protocols, and pathway diagrams.
Core Mechanism of Action
The primary mechanism of action of SID 7969543 is the inhibition of the transcriptional activity of Steroidogenic Factor-1.[1] SF-1, as a constitutively active nuclear receptor, binds to hormone response elements on the promoters of its target genes, thereby driving the expression of proteins involved in the steroid biosynthesis pathway.[5][6] SID 7969543 functions by binding to the SF-1 receptor, which in turn prevents the receptor from effectively initiating the transcription of these target genes.[5] This inhibitory action leads to a downstream reduction in the synthesis of steroid hormones. The isoquinolinone scaffold of SID 7969543 is the core chemical structure responsible for its inhibitory activity.[2]
Quantitative Data
The inhibitory potency and selectivity of SID 7969543 have been characterized in a series of cell-based assays. The following table summarizes the key quantitative data.
| Assay Type | Target | SID | IC50 (µM) |
| Primary Transactivation Assay | Chimeric SF-1 | 7969543 | 0.76 |
| Full-Length SF-1 Assay | Full-length SF-1 | 7969543 | 0.030 |
| Counterscreen Assay | RORα | 7969543 | >33 |
| Counterscreen Assay | VP16 | 7969543 | >33 |
| Cytotoxicity Assay | - | 7969543 | >99 |
Data sourced from PubChem Probe Report for Inhibitors of SF-1/NR5A1 and "Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS".[1][7]
Experimental Protocols
The identification of SID 7969543 as an SF-1 inhibitor was achieved through a functional ultra-high-throughput screening (uHTS) campaign. The core experimental protocol is detailed below.
Primary SF-1 Transactivation Assay (uHTS)
This cell-based assay was designed to identify inhibitors of SF-1 transcriptional activity.
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Cell Line: A stable cell line co-transfected with two plasmids was used. The first plasmid contains a chimeric SF-1 construct, and the second contains a reporter gene (e.g., luciferase) under the control of a promoter with SF-1 response elements.
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Assay Principle: In the absence of an inhibitor, the constitutively active SF-1 chimera binds to the response element and drives the expression of the reporter gene. An inhibitor will suppress this transactivation, leading to a decrease in the reporter signal.
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Procedure:
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Cells were dispensed into 1536-well microplates.
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A library of 64,908 compounds, including SID 7969543, was screened at a final nominal concentration of 10 µM.
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Control wells containing cells treated with DMSO were used to establish baseline activity (High Control), and wells with cells lacking the SF-1 construct were used as a negative control (Low Control).
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After an incubation period, the reporter gene activity was measured (e.g., luminescence for a luciferase reporter).
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Data Analysis: The percentage of inhibition for each compound was calculated relative to the high and low controls. Compounds showing significant inhibition were selected for further characterization.
Counterscreen Assays
To ensure the selectivity of the identified inhibitors, counterscreens were performed against other nuclear receptors, such as the retinoic acid receptor-related orphan receptor α (RORα), and a general transcription factor activator (VP16).[2][7] The protocols for these assays are similar to the primary screen, but with cell lines expressing the respective target proteins. A cytotoxicity assay (e.g., CellTiter-Glo) was also performed to rule out non-specific effects due to cell death.[7]
Visualizations
SF-1 Signaling Pathway and Inhibition by SID 7969543
References
- 1. Potent, selective and cell penetrant inhibitors of SF-1 by functional uHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Small Molecule Inhibitors of the Orphan Nuclear Receptor Steroidogenic Factor-1 (NR5A1) Based on Isoquinolinone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 5. What are SF-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Identification of the first synthetic steroidogenic factor 1 inverse agonists: pharmacological modulation of steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
